2-Chloro-7-methoxy-5-methylnaphthalene-1,4-dione
CAS No.: 89827-90-7
Cat. No.: VC15938075
Molecular Formula: C12H9ClO3
Molecular Weight: 236.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89827-90-7 |
|---|---|
| Molecular Formula | C12H9ClO3 |
| Molecular Weight | 236.65 g/mol |
| IUPAC Name | 2-chloro-7-methoxy-5-methylnaphthalene-1,4-dione |
| Standard InChI | InChI=1S/C12H9ClO3/c1-6-3-7(16-2)4-8-11(6)10(14)5-9(13)12(8)15/h3-5H,1-2H3 |
| Standard InChI Key | ANXDBCHHXXTTLP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC2=C1C(=O)C=C(C2=O)Cl)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of a naphthalene backbone fused with two ketone groups at positions 1 and 4, forming a 1,4-naphthoquinone structure. Substitutents include:
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Chlorine at position 2: Introduces electron-withdrawing effects, influencing redox potential and electrophilic reactivity .
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Methoxy group at position 7: A strong electron-donating group that modulates electronic distribution and solubility .
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Methyl group at position 5: Enhances steric bulk and may stabilize specific conformations.
The molecular formula is C₁₂H₉ClO₃, with a molecular weight of 236.65 g/mol. Theoretical calculations predict a planar quinoid system with slight distortions due to substituent steric effects .
Spectroscopic Properties
While experimental spectral data for this compound is scarce, analogs such as 2-methoxy-7-methylnaphthalene-1,4-dione (CAS 57855-16-0) provide insights:
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UV-Vis: Strong absorption bands near 250–300 nm (π→π* transitions) and 400–450 nm (n→π* transitions) .
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IR: Stretching vibrations for carbonyl groups (C=O) appear at ~1670 cm⁻¹, while C-Cl stretches occur near 750 cm⁻¹ .
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NMR: In related compounds, methoxy protons resonate at δ 3.8–4.0 ppm, and aromatic protons show complex splitting due to substituent effects .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 2-chloro-7-methoxy-5-methylnaphthalene-1,4-dione likely involves sequential functionalization of a naphthoquinone precursor. A plausible pathway includes:
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Methylation: Introduction of the methyl group at position 5 via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
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Methoxylation: Nucleophilic aromatic substitution (SNAr) at position 7 using sodium methoxide under controlled conditions .
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Chlorination: Electrophilic chlorination at position 2 using chlorine gas or sulfuryl chloride (SO₂Cl₂) .
Yield optimization requires precise temperature control (e.g., 0–5°C for chlorination) and inert atmospheres to prevent side reactions .
Chemical Reactivity
The compound’s reactivity is dominated by its quinone moiety and substituents:
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Redox Cycling: The 1,4-quinone structure facilitates reversible reduction to hydroquinone, a property exploited in electron-transfer processes .
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Nucleophilic Substitution: The chloro group at position 2 is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling derivatization .
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Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles to para and ortho positions, though steric hindrance from the methyl group may limit reactivity .
Physicochemical Properties
Thermodynamic Parameters
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Melting Point: Estimated at 180–190°C based on analogs like 2-methoxy-7-methylnaphthalene-1,4-dione (mp 175–177°C) .
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Solubility: Low solubility in water (<0.1 mg/mL) but moderate in polar organic solvents (e.g., DMSO, ethanol).
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LogP: Predicted logP of ~2.5, indicating moderate lipophilicity suitable for membrane penetration .
Stability
The compound is stable under inert conditions but degrades in the presence of light or strong bases. Acidic conditions may protonate the quinone oxygen, altering redox behavior .
Biological Activity and Applications
Enzyme Inhibition
Structurally related naphthoquinones, such as 3-phenoxymethyl menadione derivatives, exhibit potent inhibition of Schistosoma mansoni thioredoxin-glutathione reductase (SmTGR), a target for anti-parasitic drugs . While direct evidence for 2-chloro-7-methoxy-5-methylnaphthalene-1,4-dione is lacking, its chloro and methoxy groups may enhance binding to enzyme active sites through halogen bonding and hydrophobic interactions .
Antimicrobial Effects
Chlorinated naphthoquinones demonstrate broad-spectrum antimicrobial activity. For example, 2-chloro-5-methyl-1,4-benzoquinone (CAS 19832-87-2) exhibits efficacy against Gram-positive bacteria .
Future Research Directions
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